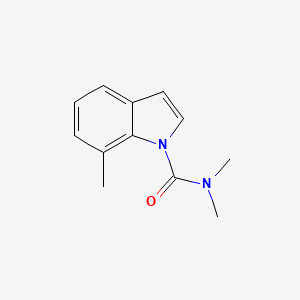

N,N,7-Trimethyl-1H-indole-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N,N,7-trimethylindole-1-carboxamide |

InChI |

InChI=1S/C12H14N2O/c1-9-5-4-6-10-7-8-14(11(9)10)12(15)13(2)3/h4-8H,1-3H3 |

InChI Key |

BNUIYYXPFSCXKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN2C(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n,7 Trimethyl 1h Indole 1 Carboxamide

Precursor Synthesis and Regioselective Functionalization

The creation of N,N,7-trimethyl-1H-indole-1-carboxamide fundamentally relies on the initial synthesis of its core heterocyclic structure, 7-methyl-1H-indole, and the subsequent functionalization of the indole (B1671886) nitrogen.

Synthesis of 7-Methyl-1H-indole Core Structures

The 7-methyl-1H-indole scaffold is a crucial precursor for the target molecule. Various synthetic routes have been established for its preparation. One notable method involves the reaction of 2,6-dimethylformanilide with potassium ethoxide. wikipedia.org Another documented synthesis starts from N-hydroxyethyl-2-methylaniline and 2-methylaniline, which are reacted in acetonitrile (B52724) with a tin/activated carbon catalyst to yield 7-methylindole (B51510). chemicalbook.com

| Starting Material(s) | Reagents/Catalyst | Product | Reference |

| 2,6-dimethylformanilide | Potassium ethoxide | 7-Methyl-1H-indole | wikipedia.org |

| N-hydroxyethyl-2-methylaniline, 2-methylaniline | Sn/activated carbon | 7-Methyl-1H-indole | chemicalbook.com |

These methods provide viable pathways to the essential indole core required for the subsequent introduction of the carboxamide group. 7-Methyl-1H-indole is also used as a reactant in the preparation of various pharmaceutically active compounds and is a key building block in organic synthesis. medchemexpress.com

Introduction of the N,N-Dimethylcarboxamide Moiety

Once the 7-methyl-1H-indole core is obtained, the next step is the introduction of the N,N-dimethylcarboxamide group at the 1-position (the indole nitrogen). This transformation is an N-acylation reaction. The specific reagent used for this purpose is dimethylcarbamoyl chloride (DMCC). wikipedia.org DMCC acts as an acyl chloride, reacting with the nucleophilic indole nitrogen to form the desired this compound. wikipedia.org

The reaction typically involves the deprotonation of the indole nitrogen with a suitable base to form an indolide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This nucleophilic acyl substitution results in the formation of the stable amide bond of the final product.

Strategies for 1-N-Acylation of Indoles

The N-acylation of indoles is a critical transformation in indole chemistry, but it presents challenges due to the multiple reactive sites on the indole ring, particularly the C3 position, which can compete with the N1 position for electrophiles. nih.gov Consequently, various strategies have been developed to achieve selective N-acylation.

Direct Acylation Approaches for Indole Nitrogen Functionalization

Direct acylation methods involve the reaction of an indole with an acylating agent, often under basic or catalytic conditions, to promote selectivity for the nitrogen atom.

Using Acyl Halides with a Base : A common method involves deprotonating the indole with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of an acyl chloride. nih.gov In the context of the target molecule, this would involve reacting 7-methyl-1H-indole with NaH and then adding dimethylcarbamoyl chloride. wikipedia.orgnih.gov Phase-transfer catalysis, using reagents like tetrabutylammonium (B224687) hydrogen sulfate (B86663) with sodium hydroxide (B78521), also provides an efficient route for N-acylation with acid chlorides. clockss.org

Using Thioesters : A mild and highly chemoselective method for N-acylation uses thioesters as a stable acyl source. The reaction is typically carried out at high temperatures in a solvent like xylene, with a base such as cesium carbonate (Cs₂CO₃) being crucial for the reaction to proceed. nih.gov

Using Carboxylic Acids : Direct acylation with carboxylic acids is also possible. One approach uses boric acid as a catalyst, where a mixture of the indole, a carboxylic acid, and boric acid is heated in a high-boiling solvent like mesitylene. clockss.org

| Acylating Agent | Catalyst/Base | Key Conditions | Reference |

| Acyl Chloride | Sodium Hydride | DMF solvent | nih.gov |

| Thioester | Cesium Carbonate (Cs₂CO₃) | Xylene, 140 °C, 12 h | nih.gov |

| Carboxylic Acid | Boric Acid | Mesitylene, reflux | clockss.org |

Amide Bond-Forming Coupling Reactions for N-Acyl Indole Synthesis

Modern organic synthesis often employs coupling reagents to facilitate amide bond formation under milder conditions, which is particularly useful for sensitive substrates.

DCC/DMAP Coupling : A method for the N-acylation of 5-substituted indoles with carboxylic acids utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. researchgate.net This approach is effective, though yields can be influenced by the electronic nature of substituents on the indole ring. researchgate.net DCC is a well-known dehydrating agent that activates the carboxylic acid for nucleophilic attack by the amine (or in this case, the indole nitrogen). researchgate.netmasterorganicchemistry.com

Boc₂O/DMAPO System : A novel, one-pot reaction has been developed for the N-acylation of less reactive nitrogen-containing heterocycles like indole. asiaresearchnews.com This system uses di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst to efficiently form the amide bond with carboxylic acids at high yields without requiring heat or special equipment. asiaresearchnews.com

Application of Protecting Group Strategies for Indole Nitrogen

N-protection is a cornerstone of indole chemistry, employed to enhance stability and direct reactivity towards other positions on the ring. mdpi.org While the goal here is to acylate the nitrogen, protecting group strategies are relevant for multi-step syntheses where modifications are needed elsewhere on the molecule before the final N-acylation.

An electron-withdrawing protecting group on the indole nitrogen, such as a sulfonyl or Boc group, can decrease the nucleophilicity of the ring, preventing side reactions during subsequent synthetic steps. researchgate.net Once the other desired transformations are complete, the protecting group is removed to liberate the N-H for the final acylation.

Commonly used protecting groups for the indole nitrogen include:

Sulfonyl groups (e.g., tosyl, phenylsulfonyl) : These are robust protecting groups. The phenylsulfonyl (PhSO₂) group is introduced using phenylsulfonyl chloride and is known to be stable, though its removal can require harsh conditions. researchgate.net

Carbamates (e.g., Boc) : The tert-butyloxycarbonyl (Boc) group is widely used. It is introduced using Boc-anhydride (Boc₂O) and can be removed under mild conditions, such as with potassium carbonate in methanol, making it very versatile. researchgate.net

Alkyl groups (e.g., Benzyl) : Benzyl groups are also common but can be more difficult to remove than carbamates. researchgate.net

Pivaloyl group : This sterically bulky group can protect both the N-1 and C-2 positions of the indole. mdpi.org Its removal can be challenging but has been achieved using lithium diisopropylamide (LDA). mdpi.org

The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its eventual removal before the final N-acylation step. wikipedia.org

Specific Reaction Sequences and Optimized Protocols for this compound

The creation of this compound is not documented as a single, direct transformation in current literature. Therefore, its synthesis is best approached through logical, sequential reactions that are well-precedented in indole chemistry.

A plausible and robust multi-step pathway to this compound begins with the synthesis of the 7-methylindole scaffold, followed by a selective N-acylation step.

Step 1: Synthesis of 7-Methylindole

The starting material, 7-methylindole, can be prepared via several established methods. One common approach is the Leimgruber-Batcho indole synthesis, which involves the reaction of o-nitrotoluene derivatives. Another method utilizes the reaction of 2,6-dimethylformanilide with a strong base like potassium ethoxide. wikipedia.org A frequently employed laboratory-scale synthesis starts from 2-methylaniline and involves cyclization to form the indole ring. guidechem.com For instance, reacting 2-methylaniline with epichlorohydrin (B41342) can yield an intermediate that is subsequently cyclized to 7-methylindole. guidechem.com

Step 2: N-Acylation of 7-Methylindole

With 7-methylindole in hand, the next critical step is the introduction of the N,N-dimethylcarboxamide group at the N1 position. The N-acylation of indoles is a standard transformation, though it requires careful selection of reagents to ensure selectivity, as C3 acylation can be a competing pathway. nih.govorganic-chemistry.org

A highly effective method for this transformation is the reaction of the indole with N,N-dimethylcarbamoyl chloride. To facilitate the reaction, the indole's N-H proton must first be removed by a base. Sodium hydride (NaH) is a common choice, creating a highly nucleophilic indolide anion in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The resulting sodium salt of 7-methylindole is then treated with N,N-dimethylcarbamoyl chloride to yield the final product, this compound.

The table below outlines a proposed two-step sequence for the synthesis.

Table 1: Proposed Multi-step Synthesis of this compound

| Step | Reaction | Starting Materials | Key Reagents & Conditions | Product | Typical Yield (%) |

|---|

Yields are based on reported values for analogous reactions and may vary.

The development of one-pot and cascade reactions is a significant goal in modern synthetic chemistry, aiming to improve efficiency by reducing the number of workup and purification steps. While a specific one-pot synthesis for this compound is not established, the principles can be applied to the proposed pathway.

The N-acylation step, for example, is effectively a one-pot reaction. It involves the in-situ generation of the indolide anion followed immediately by quenching with the acylating agent (N,N-dimethylcarbamoyl chloride) in the same reaction vessel without isolation of the intermediate salt.

Broader cascade reactions often focus on the initial construction of the indole ring itself. For instance, the Fischer indole synthesis can be combined with subsequent reactions like Friedel-Crafts alkylations or acylations in a single pot. mdpi.com Researchers have developed one-pot, three-component protocols for synthesizing other substituted indoles, demonstrating the feasibility of such approaches. mdpi.com A hypothetical one-pot synthesis for the target compound could involve the cyclization to form the 7-methylindole ring followed by an in-situ acylation, though this would require significant optimization to prevent side reactions and ensure compatibility of all reagents and intermediates.

Table 2: Analysis of Potential One-Pot Strategies

| Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| In-situ N-Acylation | Deprotonation of 7-methylindole and subsequent reaction with N,N-dimethylcarbamoyl chloride in a single vessel. | High efficiency, reduced handling of intermediates, shorter reaction time. | Ensuring complete deprotonation before adding the acylating agent to avoid side reactions. |

| Fischer Indole Synthesis / N-Acylation Cascade | A hypothetical reaction combining the acid-catalyzed cyclization to form 7-methylindole with a subsequent N-acylation step. | Significant reduction in steps and waste. | The acidic conditions of the Fischer indole synthesis are incompatible with the basic conditions required for N-acylation, making a true one-pot process highly challenging without innovative catalyst systems. |

Sustainable and Green Chemistry Approaches in Indole-Carboxamide Synthesis

Applying the principles of green chemistry to the synthesis of indole-carboxamides is an area of active research, aiming to reduce environmental impact and improve safety. nih.govguidechem.com These principles can be applied to the proposed synthesis of this compound.

Key areas for green improvement include the choice of solvents, reagents, and energy sources. For the N-acylation step, replacing solvents like DMF with greener alternatives such as 2-methyl-THF could be explored. The use of sodium hydride, which generates flammable hydrogen gas, could potentially be replaced with a solid-supported base or a phase-transfer catalysis system, which can offer milder reaction conditions. clockss.org

Furthermore, catalysis offers significant green advantages. While not directly applicable to the N1-carboxamide, gold-catalyzed hydroamination reactions have been developed for the synthesis of indole-1-carboxamides from N-(2-alkynylphenyl)ureas in aqueous media, showcasing a greener route that avoids stoichiometric and hazardous reagents. rsc.org Microwave-assisted synthesis is another green technique that has been successfully applied to various indole syntheses, often leading to dramatically reduced reaction times, lower energy consumption, and improved yields. nih.gov

Table 3: Green Chemistry Considerations for Synthesis

| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Use of DMF or THF for N-acylation. | Use of bio-based solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME). | Reduced toxicity and environmental persistence. |

| Atom Economy | Use of stoichiometric base (e.g., NaH). | Catalytic deprotonation or use of a recyclable base. | Higher efficiency, less waste generation. |

| Use of Renewable Feedstocks | Petroleum-derived starting materials. | Exploration of bio-derived precursors for the indole core. | Reduced reliance on fossil fuels. |

| Energy Efficiency | Conventional heating for many hours. | Microwave-assisted synthesis. | Drastically reduced reaction times and energy input. nih.gov |

| Safer Reagents | Use of pyrophoric NaH and reactive N,N-dimethylcarbamoyl chloride. | Exploring alternative acylating agents like thioesters nih.gov or using phase-transfer catalysis to avoid strong bases. clockss.org | Improved operational safety. |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Key Reaction Mechanisms in N-Acylation and Ring Functionalization

The N-acylation of indoles to form indole-1-carboxamides is a challenging task due to the competing nucleophilicity of the C3 position. beilstein-journals.orgnih.gov Consequently, several distinct mechanisms have been developed to achieve chemoselective N-acylation.

One primary mechanism involves the base-promoted deprotonation of the indole (B1671886) N-H group. This generates a highly nucleophilic indolide anion, which then undergoes a nucleophilic substitution reaction with a suitable acylating agent, such as a thioester. This pathway is straightforward and effective for achieving selective N-acylation. nih.gov A plausible reaction mechanism begins with the deprotonation of the indole by a base like cesium carbonate (Cs₂CO₃) to form an indolide intermediate. This intermediate then attacks the electrophilic carbonyl carbon of the acyl source, leading to the N-acylated product. nih.gov

Organocatalytic approaches offer an alternative mechanistic route. For instance, N-heterocyclic carbenes (NHCs) can catalyze the oxidative N-acylation of indoles with aldehydes. rsc.org The proposed catalytic cycle begins with the NHC adding to the aldehyde to form a Breslow intermediate. This intermediate is then oxidized to form a highly reactive acyl azolium species. The deprotonated indole subsequently attacks this acyl azolium, yielding the N-acylindole and regenerating the NHC catalyst. rsc.org

Transition-metal-catalyzed pathways provide another avenue for indole-1-carboxamide synthesis. A theoretical study on the Copper(I)-catalyzed reaction of indoles with isocyanates has elucidated a detailed mechanism. rsc.org The Cu(I) catalyst activates the N=C double bond of the isocyanate, promoting an intermolecular addition of the indole N-H across the bond. The solvent is shown to play a crucial role, acting as a proton-transfer shuttle to facilitate the required H+ shift, which significantly lowers the reaction's energy barrier. rsc.org

Ring functionalization, typically a Friedel-Crafts type reaction, proceeds via electrophilic aromatic substitution. The indole ring is electron-rich, with the highest electron density at the C3 position, making it the most common site for electrophilic attack. rsc.org Lewis acids are often employed to activate the electrophile, increasing its reactivity towards the indole nucleus. acs.org

Kinetic and Thermodynamic Aspects of Indole Derivatization

The kinetics and thermodynamics of indole derivatization are pivotal in determining reaction feasibility, rate, and product distribution. Detailed quantitative studies are often complex, but computational chemistry has provided significant insights, particularly for catalytic reactions.

A density functional theory (DFT) study of the Cu(I)-catalyzed N-carboxamidation of indoles with isocyanates has quantified the thermodynamic landscape of the reaction. rsc.org The study revealed that the uncatalyzed reaction has a very high rate-determining free energy barrier of 44.7 kcal/mol, making it kinetically unfavorable. However, the introduction of a Cu(I) catalyst and the participation of a solvent molecule (like DMSO) as a co-catalyst drastically reduces this barrier. The solvent assists by acting as a proton shuttle, lowering the barrier to 24.3 kcal/mol. rsc.org This demonstrates that the catalytic pathway is significantly more favorable both kinetically and thermodynamically. The electron-donating ability of the solvent was identified as a key factor influencing its catalytic activity, with stronger electron-donating solvents leading to lower energy barriers. rsc.org

| Reaction Pathway | Assisting Species | Rate-Determining Free Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Uncatalyzed | None | 44.7 | rsc.org |

| Substrate-Assisted | Isocyanate (Reactant) | 40.0 | rsc.org |

| Cu(I)-Catalyzed | Acetone (Solvent) | 28.6 | rsc.org |

| THF (Solvent) | 25.6 | rsc.org | |

| DMSO (Solvent) | 24.3 | rsc.org |

Regioselectivity and Stereoselectivity Considerations in Synthetic Transformations of Indole-1-carboxamide Precursors

Regioselectivity is a paramount concern in the synthesis of indole-containing molecules. The primary competition in acylation is between the N1 and C3 positions. Achieving N1 selectivity often requires carefully chosen conditions that override the inherent electronic preference for C3 attack. beilstein-journals.orgrsc.org

For the synthesis of N,N,7-Trimethyl-1H-indole-1-carboxamide, the starting material is 7-methylindole (B51510). The presence of the C7-methyl group can influence reactivity due to steric and electronic effects. Research on the N-alkylation of 7-methylindole using a dinuclear zinc-ProPhenol catalyst showed that the methyl group did not impede the desired N-functionalization, affording the product in good yield and high enantiomeric ratio. nih.gov This suggests that the N1 position of 7-methylindole remains accessible for functionalization.

Control over regioselectivity can be exerted by the choice of reactants and catalysts. For example, using thioesters as the acyl source in the presence of a base like Cs₂CO₃ leads to highly chemoselective N-acylation. beilstein-journals.org In contrast, employing N-acylbenzotriazoles with a Lewis acid like titanium tetrachloride (TiCl₄) directs the acylation exclusively to the C3 position. acs.org This highlights a fundamental principle: base-mediated reactions involving the indolide anion favor N1 attack, while Lewis acid-catalyzed Friedel-Crafts type reactions favor C3 attack. A mechanistic explanation for controlling N- versus C3-alkylation suggests that some catalysts can form a rigid complex that brings the indole nitrogen in close proximity to the electrophile's reaction center, thus favoring the N-alkylation pathway thermodynamically. nih.gov

Stereoselectivity becomes important when chiral centers are introduced into the molecule. While the target compound itself is achiral, the synthesis of chiral precursors or derivatives is a significant area of research. Asymmetric catalysis, using chiral catalysts such as SPINOL-based phosphoric acids or chiral zinc complexes, can achieve high enantioselectivity in the alkylation of the indole nitrogen. nih.govmdpi.com

Catalysis in Indole-1-carboxamide Formation

Catalysis is essential for the efficient and selective synthesis of indole-1-carboxamides and their precursors. A range of catalytic systems, including transition metals, organocatalysts, and acids, have been developed.

Transition metals are widely used to catalyze the formation and functionalization of indoles. researchgate.net For the direct synthesis of indole-1-carboxamides, copper catalysis is particularly relevant. As detailed in the mechanistic and kinetic sections, a Cu(I) catalyst has been shown to be effective in promoting the reaction between indoles and isocyanates. rsc.orgresearchgate.net The catalyst functions by activating the isocyanate electrophile, making it more susceptible to nucleophilic attack by the indole nitrogen. rsc.org

Other transition metals like palladium and nickel are crucial for C-H functionalization and cross-coupling reactions that can be used to build complex indole precursors. nih.govnih.gov For instance, nickel-catalyzed systems have been developed for the N-arylation of indoles, and palladium catalysis is frequently used for a variety of C-C and C-N bond-forming reactions on the indole ring. nih.gov

| Catalyst Type | Specific Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal | Cu(I) | N-Carboxamidation | Activates isocyanate; mechanism elucidated by DFT. | rsc.orgresearchgate.net |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Oxidative N-Acylation | Uses aldehydes as acyl source; forms acyl azolium intermediate. | rsc.org |

| Base-Promoted | Cs₂CO₃ | N-Acylation | Uses thioesters as acyl source; proceeds via indolide anion. | nih.gov |

| Acid Catalyst | Boric Acid | Direct N-Acylation | Allows direct use of carboxylic acids as acylating agents. | clockss.org |

| Lewis Acid | TiCl₄ | C3-Acylation | Directs acylation regioselectively to the C3 position. | acs.org |

Organocatalysis provides a metal-free alternative for indole functionalization. As mentioned, N-heterocyclic carbenes (NHCs) are effective in catalyzing the N-acylation of indoles with aldehydes under oxidative conditions. rsc.org Chiral phosphoric acids, a type of Brønsted acid organocatalyst, have been successfully used to catalyze enantioselective N-alkylation and N-arylation reactions. mdpi.comnih.gov These catalysts often operate through a dual-activation mode, engaging both the nucleophile and the electrophile via hydrogen bonding to control reactivity and stereoselectivity. mdpi.com

Brønsted and Lewis acids play a more conventional role in indole chemistry. Simple Lewis acids like boric acid have been shown to catalyze the direct N-acylation of indole with carboxylic acids, offering a straightforward and economical method. clockss.org However, stronger Lewis acids such as AlCl₃ or TiCl₄ typically promote Friedel-Crafts acylation at the C3 position by activating the acylating agent. acs.orgresearchgate.net The choice of acid and reaction conditions is therefore critical in directing the outcome of the functionalization.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data is currently available for the NMR spectroscopic analysis of N,N,7-Trimethyl-1H-indole-1-carboxamide.

Detailed Proton (¹H) NMR Analysis for Characteristic Methyl and Aromatic Resonances

Specific chemical shifts (δ), coupling constants (J), and multiplicity patterns for the N-methyl, 7-methyl, and aromatic protons of this compound have not been reported.

Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC) for Structural Connectivity

There is no available ¹³C NMR data or results from HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) experiments that would confirm the carbon framework and the connectivity between protons and carbons in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity and Conformational Insights

No NOESY data has been published, which would be essential for determining the through-space proximity of protons and providing insights into the preferred conformation of the N-carboxamide group relative to the indole (B1671886) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Specific IR and Raman spectroscopic data for this compound are not found in the current body of scientific literature.

Identification of Characteristic Vibrational Modes for Indole and Carboxamide Linkages

While general frequency ranges for indole and amide vibrational modes are known, the precise frequencies for the C=O stretching, C-N stretching, and indole ring vibrations for this specific compound have not been experimentally determined and reported.

Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions within the Molecular Architecture

An analysis of hydrogen bonding interactions is not possible without experimental vibrational spectroscopy data. The N,N-dimethyl substitution on the carboxamide group would preclude intramolecular N-H···O hydrogen bonding, but intermolecular interactions would depend on the crystalline packing, for which no data is available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition of a molecule and its fragments. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. acs.orgarkat-usa.orgrsc.org

In the analysis of indole-carboxamide derivatives, HRMS plays a crucial role. For instance, studies on various indole-2-carboxamides have utilized HRMS to confirm the successful synthesis of target compounds by matching the experimentally observed exact mass with the calculated theoretical mass. arkat-usa.orgresearchgate.netresearchgate.netnih.gov

Fragmentation Analysis:

The fragmentation patterns observed in mass spectrometry provide valuable structural information. For amides, characteristic fragmentation includes cleavage of the bonds adjacent to the carbonyl group. libretexts.org In the case of indole-carboxamides, fragmentation can yield ions corresponding to the indole core and the carboxamide substituent. The stability of the resulting fragment ions, such as the formation of stable carbocations or acylium ions, often dictates the major peaks observed in the mass spectrum. chemguide.co.uklibretexts.org

While a specific HRMS fragmentation pattern for this compound is not publicly available, predictions can be made based on the general fragmentation of amides and substituted indoles. Expected fragmentation pathways would likely involve the loss of the dimethylamino group, the entire carboxamide moiety, or cleavages within the indole ring system. The presence of the methyl group at the 7-position of the indole ring could also influence the fragmentation pattern.

Table 1: Representative HRMS Data for Analogous Indole-Carboxamide Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| Diethyl (2S)-2-[(1H-indol-2-ylcarbonyl)amino]pentanedioate | C₁₆H₂₁N₂O₃ | 289.1552 | 289.1553 | arkat-usa.org |

| Ethyl (2S)-3-methyl-2-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}butanoate | C₁₆H₂₀FN₂O₃ | 307.1458 | 307.1467 | arkat-usa.org |

| 4,6-Difluoro-N-benzyl-1H-indole-2-carboxamide | C₁₆H₁₂F₂N₂O | 287.0987 | 287.0990 | nih.gov |

| 4,6-Difluoro-N'-phenyl-1H-indole-2-carbohydrazide | C₁₅H₁₁F₂N₃O | 288.0943 | 288.0939 | nih.gov |

X-ray Crystallography for Solid-State Molecular Structure Elucidation of Related Indole-1-carboxamide Analogs or the Compound Itself (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in the solid state.

While a crystal structure for this compound has not been reported, numerous studies on related indole derivatives offer valuable insights into the potential solid-state structure. iucr.orgacs.orgnih.govmdpi.comnih.gov

Key Structural Features of Indole-Carboxamide Analogs:

Planarity and Conformation: The indole ring system is generally planar. The conformation of the carboxamide substituent relative to the indole ring can vary. Studies on N-substituted indole-2-carboxamides have shown that the amide group can be either coplanar or twisted with respect to the indole moiety, influenced by the nature of the substituents. iucr.org

Intermolecular Interactions: Hydrogen bonding is a dominant intermolecular force in the crystal packing of many indole derivatives. acs.org In indole-carboxamides, N-H---O hydrogen bonds involving the indole nitrogen and the amide oxygen are common. iucr.org Other interactions, such as C-H---O and π-π stacking, also play a significant role in stabilizing the crystal lattice. nih.govnih.gov

Disorder: In some indole crystal structures, orientational disorder of the indole molecule has been observed, where the molecule can adopt multiple orientations within the same crystallographic position. acs.org

The crystal structure of this compound would likely exhibit a planar indole core. The orientation of the N,N-dimethylcarboxamide group would be determined by steric and electronic factors. Due to the absence of an N-H donor on the carboxamide nitrogen, hydrogen bonding would primarily involve the indole N-H (if not substituted) and potential C-H---O interactions.

Table 2: Crystallographic Data for Representative Indole Analogs

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| N-3-methoxyphenyl-2-(5-methoxyindole)carboxamide | Triclinic | P-1 | N-H---O hydrogen bonds between indole N and amide O. | iucr.org |

| N-methyl-N-phenyl-2-(5-methoxyindole)carboxamide | Triclinic | P-1 | Amide group twisted relative to the indole ring. | iucr.org |

| Indole | Orthorhombic | Pna2₁ | Orientational disorder; N-H---π interactions. | acs.org |

| 7-Methylindole (B51510) | Orthorhombic | Pna2₁ | Isostructural with indole; dominated by dispersion interactions. | acs.org |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | Monoclinic | P2₁/n | Pyramidal nitrogen atom in the pyrrole (B145914) ring; C-H---O and C-H---π interactions. | nih.gov |

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations for Ground-State Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized ground-state geometry, which corresponds to the lowest energy conformation of a molecule. For N,N,7-Trimethyl-1H-indole-1-carboxamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would provide detailed information on bond lengths, bond angles, and dihedral angles.

The geometry of the indole (B1671886) ring itself is largely planar. The N-acylation with the N,N-dimethylcarboxamide group introduces a key structural feature. The bond between the indole nitrogen (N1) and the carbonyl carbon of the carboxamide group is expected to have some double-bond character due to resonance, which would influence the planarity and rotational barrier of this substituent. The 7-methyl group, being a simple alkyl substituent, would primarily have a steric influence on the local geometry of the benzene (B151609) portion of the indole ring.

Table 1: Representative Calculated Geometric Parameters for a Substituted N-Acylindole. Note: This data is illustrative and based on typical values for related structures, not specific to this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-C(carbonyl) | ~1.38 Å |

| Bond Length | C(carbonyl)=O | ~1.23 Å |

| Bond Length | C(carbonyl)-N(dimethyl) | ~1.36 Å |

| Bond Angle | C2-N1-C(carbonyl) | ~125° |

| Bond Angle | N1-C(carbonyl)-N(dimethyl) | ~118° |

| Dihedral Angle | C2-N1-C(carbonyl)=O | ~150-180° or ~0-30° |

Molecular Orbital Analysis: Determination of HOMO-LUMO Energy Gaps and Frontier Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Indole. Note: This data is illustrative and based on typical values for related structures, not specific to this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

Electrostatic Potential (ESP) Surface Analysis for Identifying Reactive Sites and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive behavior. The ESP map illustrates regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

In this compound, the most negative electrostatic potential is anticipated to be located around the oxygen atom of the carbonyl group, making it a primary site for interactions with electrophiles or hydrogen bond donors. The indole ring, particularly the C3 position, is also expected to exhibit a region of negative potential, characteristic of its nucleophilic nature in many reactions. The hydrogen atoms of the methyl groups and the aromatic ring will show positive potential. Such ESP analyses are crucial in understanding intermolecular interactions. researcher.lifenih.gov

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can provide valuable predictions of various spectroscopic parameters.

Calculated NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). rsc.orgnih.govaps.orgresearchgate.netnih.gov For this compound, the predicted shifts would be influenced by the electronic environment of each nucleus. The protons on the indole ring would show characteristic shifts, with the C2 and C3 protons being particularly sensitive to the N-acylation. The N,N-dimethyl protons would likely appear as two distinct singlets at room temperature if rotation around the C(carbonyl)-N bond is restricted, or as a single broadened or sharp singlet if rotation is fast on the NMR timescale. The 7-methyl protons would appear as a singlet in the aromatic methyl region.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. A key vibrational mode for this molecule would be the C=O stretching frequency of the amide group, which is expected to appear in a characteristic region of the infrared spectrum. By comparing calculated frequencies with experimental IR and Raman spectra, a detailed assignment of the spectral bands can be achieved.

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for a Substituted N-Acylindole. Note: This data is illustrative and based on typical values for related structures, not specific to this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C(carbonyl) | 165-170 |

| C2 | 125-130 |

| C3 | 105-110 |

| C7 | 130-135 |

| C(7-methyl) | 15-20 |

| C(N-methyls) | 35-40 |

Conformational Landscape and Energy Minima Studies

The conformational flexibility of this compound is primarily associated with rotation around the N1-C(carbonyl) single bond. Due to the partial double bond character of this bond, a significant rotational barrier is expected. Computational studies on N-acylindoles have shown that two main planar or near-planar conformers can exist, often referred to as E and Z conformers, depending on the orientation of the carbonyl group relative to the indole ring.

A potential energy surface scan, performed by systematically rotating the dihedral angle around the N1-C(carbonyl) bond, would reveal the energy minima corresponding to the stable conformers and the transition states that separate them. The relative energies of these conformers would determine their population at a given temperature. The presence of the 7-methyl group could introduce a steric bias, potentially favoring one conformer over the other.

Theoretical Prediction of Non-Linear Optical (NLO) Properties and Related Electronic Transitions

Molecules with significant intramolecular charge transfer characteristics, often found in donor-pi-acceptor systems, can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The key parameters describing NLO behavior are the polarizability (α) and the first-order hyperpolarizability (β).

This compound possesses a donor moiety (the indole ring) and an acceptor moiety (the carboxamide group), connected directly. This arrangement facilitates intramolecular charge transfer. DFT calculations can be used to compute the polarizability and hyperpolarizability values. A high value of β would suggest that the molecule could be a good candidate for NLO applications. The electronic transitions responsible for these properties, often corresponding to the HOMO-LUMO transition, can be further analyzed using Time-Dependent DFT (TD-DFT). Studies on other indole derivatives have demonstrated their potential as NLO materials. nih.gov

Reactivity and Chemical Transformations of N,n,7 Trimethyl 1h Indole 1 Carboxamide

Reactions at the Indole (B1671886) Nucleus

The indole ring system is characteristically electron-rich and susceptible to electrophilic attack. However, the presence of the electron-withdrawing N-carboxamide group significantly modifies this reactivity.

Electrophilic Aromatic Substitution (EAS) at Available Positions on the Indole Ring

The indole nucleus is generally prone to electrophilic aromatic substitution, with the C3 position being the most reactive in unsubstituted indoles. However, the N,N,7-trimethyl-1H-indole-1-carboxamide molecule features an N-acyl group, which deactivates the pyrrole (B145914) moiety towards electrophilic attack. This deactivation redirects electrophiles to the benzene (B151609) portion of the indole ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. For instance, nitration would likely yield a mixture of 4-nitro- and 6-nitro-N,N,7-trimethyl-1H-indole-1-carboxamide. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) would be expected to introduce a bromine atom at the C4 or C6 position. Friedel-Crafts reactions, while potentially sluggish due to the deactivating nature of the N-acyl group, would also be directed to these positions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N,N,7-trimethyl-1H-indole-1-carboxamide and 6-Nitro-N,N,7-trimethyl-1H-indole-1-carboxamide |

| Bromination | NBS | 4-Bromo-N,N,7-trimethyl-1H-indole-1-carboxamide and 6-Bromo-N,N,7-trimethyl-1H-indole-1-carboxamide |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 4-Acyl-N,N,7-trimethyl-1H-indole-1-carboxamide and 6-Acyl-N,N,7-trimethyl-1H-indole-1-carboxamide |

Nucleophilic Attack and Related Reactions on the Indole System

Direct nucleophilic attack on the unsubstituted carbon atoms of the indole nucleus of this compound is generally unfavorable due to the electron-rich nature of the heterocyclic system. Such reactions are rare for indoles unless the ring is activated by strong electron-withdrawing groups or under specific reaction conditions such as high temperatures.

More common are nucleophilic substitution reactions where a leaving group on the indole ring is displaced. However, in the case of this compound, there are no inherent leaving groups on the carbocyclic or pyrrolic portions of the indole nucleus. Therefore, direct nucleophilic aromatic substitution is not a primary pathway for its transformation.

Transformations of the Carboxamide Functional Group

The N-carboxamide moiety is a key reactive center in this compound, allowing for a variety of chemical transformations.

Hydrolysis and Recyclization Reactions of the Amide Bond

The amide bond of the N-carboxamide group can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-catalyzed hydrolysis: Treatment with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, followed by heating, will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 7-methylindole (B51510) and N,N-dimethylamine (as its ammonium (B1175870) salt). youtube.comyoutube.com

Base-catalyzed hydrolysis: Saponification with a strong base, like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Subsequent heating will break the amide bond to produce the sodium salt of the 7-methylindole-1-carboxylate and N,N-dimethylamine. youtube.com

Recyclization reactions following hydrolysis are not typically observed for simple N-acylindoles like this compound under standard hydrolytic conditions.

Table 2: Products of Hydrolysis of this compound

| Condition | Reagents | Products |

| Acidic | H₃O⁺, heat | 7-Methylindole and Dimethylammonium salt |

| Basic | NaOH, H₂O, heat | Sodium 7-methylindole-1-carboxylate and N,N-Dimethylamine |

Reduction Chemistry of the Amide Moiety to Amines

The carboxamide group can be reduced to an amine. This transformation typically requires powerful reducing agents due to the low reactivity of amides.

A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction of this compound with LiAlH₄ in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) would be expected to reduce the carbonyl group of the carboxamide completely. This would result in the formation of 1-((dimethylamino)methyl)-7-methyl-1H-indole. It is important to note that LiAlH₄ is a very strong reducing agent and can potentially react with other functional groups, though the indole ring itself is generally stable to these conditions. youtube.com Other reducing agents like diisobutylaluminium hydride (DIBAL-H) might lead to partial reduction to the corresponding aldehyde, but complete reduction to the amine is more typical for amides with LiAlH₄. researchgate.net

Derivatization and Quaternization of the N,N-Dimethylamine Moiety

While the N,N-dimethylamine moiety is part of the carboxamide functional group, specific derivatization at this site is not a common reaction pathway without prior transformation of the amide. However, if the carboxamide is first reduced to the tertiary amine, 1-((dimethylamino)methyl)-7-methyl-1H-indole, as described in section 6.2.2, the resulting N,N-dimethylamino group can be readily derivatized.

One of the most common reactions of tertiary amines is quaternization . This involves the reaction of the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium salt. The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium ion, with the halide as the counter-ion. For instance, reaction with methyl iodide would yield [1-((trimethylammonio)methyl)-7-methyl-1H-indol-1-yl] iodide. jcu.cznih.gov

Reactions at the 7-Methyl Group (e.g., Benzylic Oxidation, Halogenation)

The 7-methyl group, being attached to the aromatic indole ring, is a benzylic position and is thus amenable to radical and oxidative reactions. However, these transformations must compete with potential reactions on the electron-rich pyrrole ring of the indole.

The benzylic C-H bonds of the 7-methyl group are weaker than typical alkyl C-H bonds, making them susceptible to oxidation. A variety of oxidizing agents are known to convert benzylic methyl groups to aldehydes, carboxylic acids, or ketones under the right conditions. masterorganicchemistry.com Strong oxidants like hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically oxidize benzylic positions all the way to carboxylic acids. masterorganicchemistry.com However, these harsh conditions may also lead to degradation of the indole ring itself.

More selective methods for benzylic oxidation have been developed for alkylarenes, which could potentially be applied to this compound. These often employ metal catalysts or specific reagents to achieve partial oxidation to the aldehyde or ketone level. For instance, systems using cerium, ruthenium, or copper catalysts have been shown to be effective for the oxidation of benzylic C-H bonds. nih.govsioc-journal.cn The use of reagents like o-iodoxybenzoic acid (IBX) or protocols involving Oxone in the presence of a halide source can also effect benzylic oxidation, sometimes under milder conditions. masterorganicchemistry.comorganic-chemistry.org

A significant consideration for the oxidation of the 7-methyl group in this specific molecule is the influence of the N1-carboxamide group and the inherent reactivity of the indole ring. The indole nucleus itself can be oxidized to form various products, such as oxindoles or isatins, and this may be a competing pathway. researchgate.net The N-acyl group is electron-withdrawing, which can deactivate the indole ring towards some oxidative pathways, potentially favoring reaction at the 7-methyl group under carefully controlled conditions.

Table 1: Examples of Benzylic Oxidation Conditions for Alkylarenes and Related Heterocycles

| Substrate Type | Reagent/Catalyst System | Product | Reference |

|---|---|---|---|

| Alkylarenes | K₂S₂O₈ / Pyridine | N-Arylsulfonylimines | nih.gov |

| Alkylarenes | Fluorescein (photocatalyst), Acetonitrile (B52724), Room Temperature | Aromatic Ketones | nih.gov |

| Alkylarenes | MgFe-LDH, O₂, Dodecane, 120 °C | Aromatic Ketones | nih.gov |

| Alkylarenes | Oxone, KBr | Aryl Ketones | organic-chemistry.org |

| Alkylarenes | NaClO, TEMPO, Co(OAc)₂ | Aromatic Aldehydes and Ketones | organic-chemistry.org |

Benzylic halogenation, typically bromination, is a common transformation achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. This reaction proceeds via a free radical mechanism, exploiting the stability of the intermediate benzylic radical. masterorganicchemistry.com Applying this to this compound would be expected to yield N,N-dimethyl-7-(bromomethyl)-1H-indole-1-carboxamide.

However, a major competing reaction would be the electrophilic halogenation of the indole ring, most commonly at the C3 position. Indoles are known to react readily with electrophilic halogenating agents. nih.gov The choice of reaction conditions would be critical to favor the radical pathway at the benzylic position over the electrophilic pathway on the pyrrole ring. The N-carboxamide group, being electron-withdrawing, decreases the nucleophilicity of the indole ring, which might help to suppress electrophilic C3-halogenation to some extent, potentially making benzylic halogenation more feasible. Studies on the halogenation of N-protected indoles have shown that the nature of the protecting group significantly influences the regioselectivity of the reaction. organic-chemistry.org

Table 2: Halogenation Methods for Indole Derivatives

| Substrate | Reagent/Catalyst System | Position of Halogenation | Reference |

|---|---|---|---|

| 7-Methylindole | RebH variant 3-LSR (enzyme), NaBr | C3-Bromination | nih.gov |

| N-Acyl Indoles | Oxone, Halide Source (e.g., NaCl, NaBr) | C2-Halogenation | organic-chemistry.org |

| Indoles (general) | Oxone, Halide Source | C3-Halogenation | organic-chemistry.org |

| 2-CF₃-Indoles | NCS, NBS, or NIS | C3-Halogenation | mdpi.com |

Investigation of Photochemical and Thermal Reactivity Profiles

The photochemical and thermal reactivity of this compound has not been specifically detailed in the literature. However, predictions can be made based on the behavior of related indole structures and general principles of organic photochemistry.

Indole and its derivatives are known to be photochemically active. Upon absorption of UV light, they can be promoted to an excited state, which can then undergo various reactions. For some indole analogs like 7-azaindole, tautomerization is a major non-radiative decay pathway from the excited state. researchgate.net It is plausible that this compound could exhibit sensitivity to UV light, potentially leading to dimerization, polymerization, or photooxidation, especially in the presence of oxygen. Photooxidation of benzylic positions on alkylarenes is also a known process, which could lead to the oxidation of the 7-methyl group under photochemical conditions. nih.govorganic-chemistry.org The N-carboxamide group may influence the photostability and the specific photochemical pathways available to the molecule.

In the absence of reactive reagents, this compound is expected to be a relatively stable compound at moderate temperatures. The indole ring system is aromatic and thus possesses significant thermal stability. The melting point of the related compound 7-methylindole is in the range of 80-84 °C, and it boils at 266 °C, indicating substantial stability. sigmaaldrich.com The N,N,7-trimethyl derivative would be expected to have comparable or higher thermal stability due to its higher molecular weight and the robust nature of the amide bond. Thermal degradation at much higher temperatures would likely involve the cleavage of the N-CO bond, the N,N-dimethylamino group, or fragmentation of the indole ring itself.

Advanced Applications in Chemical Sciences

N,N,7-Trimethyl-1H-indole-1-carboxamide as a Versatile Chemical Building Block for Complex Architectures

The indole (B1671886) ring system is a foundational heterocyclic motif used extensively as a building block in the synthesis of complex natural products, pharmaceuticals, and agrochemicals. indole-building-block.com The functionalization of the indole core allows for the construction of diverse molecular architectures.

However, specific studies detailing the use of this compound as a precursor or building block for more complex structures are not prominently featured in current chemical literature. Theoretical synthesis pathways can be proposed, such as those involving the functionalization of the indole ring or modification of the carboxamide group, but documented examples of its successful incorporation into larger, complex molecules are not available.

Exploration as a Ligand in Coordination Chemistry and Organometallic Catalysis

Indole derivatives can serve as ligands for transition metals, with the nitrogen atom of the indole ring or other substituent donor atoms coordinating to the metal center. Such complexes are explored for their catalytic activity and unique electronic properties.

A detailed search of coordination chemistry and organometallic catalysis literature did not yield specific examples where this compound is used as a ligand. The steric hindrance from the methyl groups on both the indole ring (at position 7) and the amide nitrogen atoms may influence its coordination potential, a subject that remains to be explored experimentally.

Role in the Development of Advanced Organic Materials (e.g., as chromophores, optoelectronic components, or polymer precursors)

The indole nucleus is a known chromophore and has been incorporated into various advanced materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and polymers. chemicalbook.com The electronic properties of these materials can be tuned by modifying the substituents on the indole ring. For instance, other functionalized indole derivatives, like certain spiropyrans, have been studied for their solvatochromic properties, which are relevant for sensing applications. acs.org

Despite the potential of the indole scaffold, there is no specific research available that investigates the application of this compound in the development of advanced organic materials. Its potential as a chromophore, its utility in optoelectronic devices, or its role as a monomer for polymerization has not been characterized.

Utilisation in Methodological Development for Novel Organic Synthesis Routes

The synthesis of N-acylindoles, including indole-1-carboxamides, is a subject of methodological development. For example, studies have investigated the copper(I)-catalyzed N-carboxamidation of indoles with isocyanates as a route to form the indole-1-carboxamide bond, analyzing the effects of different solvents on the reaction mechanism. rsc.org

While these general methods apply to the synthesis of the indole-1-carboxamide class of compounds, research focused on using this compound itself as a tool or substrate in the development of new synthetic methodologies is not documented. Its specific reactivity and potential to influence or direct synthetic outcomes remain an unexamined area of chemical research.

Conclusion and Future Research Directions

Summary of Current Chemical Understanding of N,N,7-Trimethyl-1H-indole-1-carboxamide

The chemical nature of this compound is defined by the interplay of its three key structural features: the aromatic indole (B1671886) core, the C7-methyl group, and the N1-dimethylcarboxamide moiety. The indole ring itself is an electron-rich aromatic system, prone to electrophilic substitution, typically at the C3 position. nih.gov The introduction of a methyl group at the C7 position, as seen in 7-methylindole (B51510), is known to influence the electronic properties and steric environment of the indole nucleus. medchemexpress.comsigmaaldrich.com This substituent can impact the reactivity of the nearby C6 and N1 positions.

The N-acyl group at the N1 position significantly alters the chemical properties of the indole. N-acylation decreases the nucleophilicity of the indole nitrogen and can influence the regioselectivity of further reactions on the aromatic ring. nih.govrsc.org The N,N-dimethylcarboxamide group, in particular, introduces a polar, aprotic amide functionality. The presence of two methyl groups on the amide nitrogen prevents hydrogen bond donation but allows for hydrogen bond acceptance at the carbonyl oxygen.

Based on these structural components, a set of predicted properties for this compound can be tabulated. These values are estimations derived from the properties of structurally related compounds.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₂H₁₄N₂O | --- |

| Molecular Weight | 202.25 g/mol | --- |

| Appearance | Likely a solid at room temperature | Based on similar N-acylindoles |

| Melting Point | Moderately high | Similar to other crystalline indole derivatives sigmaaldrich.com |

| Boiling Point | High, likely with decomposition | Typical for compounds of this molecular weight and polarity |

| Solubility | Low in water, soluble in organic solvents | Based on the nonpolar indole and the polar amide group chemeo.com |

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Signals for the N-methyl groups, the C7-methyl group, and aromatic protons of the indole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the three methyl carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Identification of Unexplored Chemical Reactivity and Synthetic Opportunities

The synthesis of this compound has not been explicitly reported, presenting a clear opportunity for synthetic exploration. A plausible synthetic route would involve the N-acylation of 7-methylindole.

Proposed Synthesis of this compound

A common method for the N-acylation of indoles involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an acylating agent. nih.gov In this case, 7-methylindole would be treated with a base such as sodium hydride (NaH) to form the corresponding sodium salt. This intermediate would then be reacted with N,N-dimethylcarbamoyl chloride to yield the desired product.

Step 1: Deprotonation of 7-methylindole. 7-methylindole is reacted with a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to generate the 7-methylindolide anion.

Step 2: N-Acylation. The 7-methylindolide anion is then treated with N,N-dimethylcarbamoyl chloride. The nucleophilic nitrogen of the indolide attacks the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride, displacing the chloride and forming the N-acyl bond.

Alternative, milder methods for N-acylation have also been developed, such as using thioesters as the acyl source or employing catalyst systems. nih.govbeilstein-journals.org Exploring these methods for the synthesis of this compound could offer advantages in terms of functional group tolerance and reaction conditions.

The chemical reactivity of this compound is also a rich area for investigation. The N-acyl group deactivates the indole ring towards electrophilic attack compared to the parent indole. However, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be directed to specific positions on the benzene (B151609) portion of the indole ring, influenced by the directing effects of the C7-methyl group and the N1-carboxamide. The steric hindrance from the C7-methyl group might favor substitution at the C4 or C5 positions.

Furthermore, the amide functionality itself presents opportunities for chemical modification. For instance, reduction of the carbonyl group would lead to the corresponding amine, opening up another avenue of indole derivatives.

Projections for Novel Chemical Applications and Methodological Advancements in Indole-Carboxamide Chemistry

The unique substitution pattern of this compound suggests several potential applications, contingent on its actual properties. The indole-carboxamide scaffold is present in numerous biologically active molecules. mdpi.comacs.org Therefore, this compound could be a candidate for screening in various biological assays. The N,N-dimethylcarboxamide group can influence the solubility and pharmacokinetic properties of a molecule, which is a critical aspect of drug design. rsc.org

Methodological advancements in indole-carboxamide chemistry could focus on developing more efficient and selective syntheses. This includes the exploration of novel catalytic systems for N-acylation that avoid the use of harsh reagents and are tolerant of a wider range of functional groups. rsc.orgrsc.org Green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, are also promising areas for future development in the synthesis of indole derivatives. researchgate.netnanochemres.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.